molecular formula C22H28N2O2 B4844814 N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide

N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide

Cat. No. B4844814
M. Wt: 352.5 g/mol
InChI Key: YBKTUHWOCRDHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide, also known as BPP, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide is not fully understood. However, it is believed that the compound acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide has also been shown to interact with the opioid system, which may contribute to its analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models, and it has also been shown to have anticonvulsant effects. N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide has been shown to improve memory and cognitive function in animal models, and it has also been shown to reduce drug-seeking behavior in animals addicted to drugs such as cocaine and morphine.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide is its high potency and selectivity. The compound has been shown to exhibit a wide range of biological activities at relatively low concentrations. In addition, N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide has been shown to be relatively safe and well-tolerated in animal models. However, one of the main limitations of N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide. One potential area of research is the development of more potent and selective analogs of N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide. Another potential area of research is the investigation of the long-term effects of N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide on memory and cognitive function. Additionally, future studies could investigate the potential use of N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, future studies could investigate the potential use of N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. In addition, N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide has been shown to have a positive effect on memory and cognitive function.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(3-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-17-7-6-10-21(15-17)26-18(2)22(25)23-20-11-13-24(14-12-20)16-19-8-4-3-5-9-19/h3-10,15,18,20H,11-14,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKTUHWOCRDHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-2-(3-methylphenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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